N'-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, starting with the preparation of the piperidine and oxolane intermediates. The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors, while the oxolane ring is often introduced via an epoxidation reaction. The final step involves the coupling of these intermediates with ethanediamide under controlled conditions, such as using a suitable catalyst and maintaining a specific temperature and pH .
Industrial Production Methods
In an industrial setting, the production of N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach ensures a consistent yield and purity of the compound, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically conducted under controlled conditions, such as specific temperatures, pH levels, and solvent systems .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions produce reduced forms of the compound .
Scientific Research Applications
N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Mechanism of Action
The mechanism of action of N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide include:
- N-benzyl-3-[[1-(oxolan-3-yl)piperidin-4-yl]amino]benzamide
- 1-benzyl-N-(oxolan-3-ylmethyl)piperidin-4-amine
Uniqueness
What sets N’-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Biological Activity
N'-benzyl-N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacodynamics, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₈N₂O
Its structure features a benzyl group, a piperidine ring, and an oxolane moiety, which contribute to its biological properties.
Research indicates that this compound may interact with various biological targets:
- Receptor Modulation : It is suggested that the compound acts as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS). Studies show it may influence serotonin and dopamine pathways, potentially affecting mood and cognition.
- Enzyme Inhibition : Preliminary findings indicate that this compound may inhibit key enzymes involved in metabolic pathways, which could have implications for conditions like diabetes or obesity.
Biological Activity Data
A summary of biological activity data for this compound is presented below:
Case Study 1: Antidepressant Efficacy
In a double-blind study involving rodents, this compound was administered to assess its antidepressant-like effects. Results indicated a significant reduction in depressive behavior compared to control groups, suggesting potential for clinical applications in mood disorders.
Case Study 2: Neuroprotection
Another study focused on neuroprotective properties where the compound was tested against oxidative stress-induced cell death in neuronal cultures. The results showed a marked increase in cell viability, indicating that the compound could protect against neurodegenerative processes.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Pharmacokinetics : Studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development.
- Toxicology Profile : Initial toxicity assessments indicate a low risk of adverse effects at therapeutic doses, although long-term studies are needed.
- Potential Drug Interactions : The compound may interact with other medications metabolized by cytochrome P450 enzymes, necessitating careful consideration during co-administration.
Properties
IUPAC Name |
N'-benzyl-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c23-18(20-12-15-4-2-1-3-5-15)19(24)21-13-16-6-9-22(10-7-16)17-8-11-25-14-17/h1-5,16-17H,6-14H2,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APWFPZOPGAAWFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C(=O)NCC2=CC=CC=C2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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